



Bedaquiline In Vitro Susceptibility Testing: Protocols for MIC and MBC Determination

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Application Note and Detailed Protocols for Researchers and Drug Development Professionals

Introduction

Bedaquiline is a diarylquinolone antibiotic with a novel mechanism of action, targeting the ATP synthase of Mycobacterium tuberculosis.[1][2] It is a cornerstone of treatment for multidrug-resistant tuberculosis (MDR-TB).[3] Accurate in vitro susceptibility testing is crucial for effective clinical management and for monitoring the emergence of resistance. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of bedaquiline against Mycobacterium tuberculosis.

Data Presentation: Quantitative Susceptibility Data

The following tables summarize typical MIC ranges for bedaquiline against M. tuberculosis, including quality control strains and clinical isolates, as determined by various standard methods.

Table 1: Bedaquiline MIC Quality Control Ranges for M. tuberculosis H37Rv



Testing Method	Medium	QC MIC Range (μg/mL)	Reference
Broth Microdilution	7H9 Broth	0.015 - 0.06	[4][5]
Agar Dilution	7H10 Agar	0.015 - 0.12	[4][5]
Agar Dilution	7H11 Agar	0.015 - 0.12	[4][5]
Automated Liquid Culture	MGIT 960	0.125 - 0.50	[6][7]

Table 2: Bedaquiline MIC Distribution for Clinical M. tuberculosis Isolates

Method	Medium	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC ₉₀ (μg/mL)	Reference
Resazurin Microtiter Assay (REMA)	7H9 Broth	0.0039 - 0.25	-	-	[8]
Agar Dilution	7H11 Agar	≤0.008 - 0.25	-	-	[7]
Automated Liquid Culture	MGIT 960	≤0.03 - 1.00	-	-	[7]

Table 3: Proposed Bedaquiline Breakpoints for M. tuberculosis

Method	Medium	Susceptible Breakpoint (µg/mL)	Reference
Broth Microdilution (BMD)	7H9 Broth	≤0.12	[2][9]
Agar Proportion (AP)	7H11 Agar	≤0.25	[2][9]
Automated Liquid Culture	MGIT 960	≤1.0	[2][9]



Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

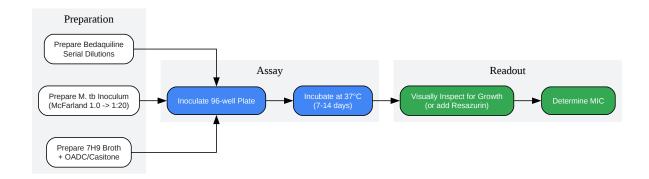
- 1. Media and Reagents:
- Middlebrook 7H9 broth base
- Glycerol
- Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Casitone
- Bedaquiline stock solution (dissolved in DMSO)
- Sterile 96-well polystyrene microtiter plates
- Resazurin solution (optional, for visual endpoint)
- 2. Inoculum Preparation:
- Culture M. tuberculosis in 7H9 broth to mid-log phase.
- Adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard.
- Dilute the adjusted suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
- 3. Drug Dilution Series:
- Prepare serial twofold dilutions of bedaquiline in 7H9 broth in the 96-well plate. The typical concentration range to test is 0.008 to 4 μg/mL.[1]
- Include a drug-free well as a growth control and a well with media only as a sterility control.
- 4. Incubation:



- Add the prepared inoculum to each well containing the drug dilutions and the growth control.
- Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.

5. MIC Determination:

- The MIC is defined as the lowest concentration of bedaquiline that completely inhibits visible growth of M. tuberculosis.
- If using resazurin, add the solution to each well after the incubation period and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.



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Figure 1. Workflow for MIC determination by broth microdilution.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. There is no universally standardized protocol for bedaquiline MBC



against M. tuberculosis, but the following method is based on established principles.

- 1. Initial MIC Determination:
- Perform an MIC test as described in Protocol 1.
- 2. Subculturing from MIC Wells:
- Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
- Homogenize the contents of each selected well.
- Plate a defined volume (e.g., 100 μL) of the homogenized culture from each well onto Middlebrook 7H10 or 7H11 agar plates.
- Also, create a serial dilution of the initial inoculum from the growth control and plate to determine the initial CFU/mL.
- 3. Incubation:
- Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible.
- 4. MBC Determination:
- Count the number of colonies on each plate.
- The MBC is the lowest concentration of bedaquiline that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.



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Figure 2. Workflow for MBC determination following MIC testing.

Discussion and Considerations

- Plastic Binding: Bedaquiline is known to bind to certain plastics. Therefore, it is recommended to use polystyrene labware for susceptibility testing to ensure accurate drug concentrations.
- Media Components: The presence of albumin in the culture medium can affect the MIC of bedaquiline. It is important to be consistent with the type and concentration of media supplements.
- Inoculum Size: The size of the initial bacterial inoculum can significantly impact MIC results.
 Careful standardization of the inoculum is critical for reproducibility.
- Interpretation of MBC: The MBC provides valuable information on the bactericidal activity of a drug. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity. For some strains, the MBC of bedaquiline can be significantly higher than its MIC.[8]
- Alternative Methods: Other methods for bedaquiline susceptibility testing include agar proportion on 7H10 or 7H11 agar and automated liquid culture systems like the BACTEC MGIT 960.[2][6][9] It is important to note that MIC values can vary between different methods and media.[5]

These protocols provide a framework for the in vitro susceptibility testing of bedaquiline against M. tuberculosis. Adherence to standardized methodologies is essential for obtaining reliable and reproducible results that can inform both clinical decision-making and drug development efforts.

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